molecular formula C9H20BF4N B1521875 1-Butyl-1-methylpyrrolidinium tetrafluoroborate CAS No. 345984-11-4

1-Butyl-1-methylpyrrolidinium tetrafluoroborate

Cat. No. B1521875
M. Wt: 229.07 g/mol
InChI Key: PGCVCJOPLBWQHU-UHFFFAOYSA-N
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Description

1-Butyl-1-methylpyrrolidinium tetrafluoroborate is an ionic liquid that can be used in the formation of an electrolytic solution . This electrolytic solution can be used in a variety of applications such as double-layered capacitors, polymeric batteries, and solid-state actuators .


Molecular Structure Analysis

The molecular structure of 1-Butyl-1-methylpyrrolidinium tetrafluoroborate consists of a pyrrolidinium cation with a butyl and a methyl group attached to the nitrogen atom . The anion is a tetrafluoroborate ion .


Chemical Reactions Analysis

1-Butyl-1-methylpyrrolidinium tetrafluoroborate can be used as an electrolyte along with 1,2-butylene carbonate and 3-cyanopropionic acid methyl ester solvents, applicable in the electrochemical double-layer capacitors (EDLCs) . It can also be used as an ionic solvent in the N-alkylation reaction of acridine ester precursors with 1,3-propane sultone .


Physical And Chemical Properties Analysis

1-Butyl-1-methylpyrrolidinium tetrafluoroborate is a white to light yellow powder or crystal . It has a molecular weight of 229.07 and its melting point is 150 °C .

Scientific Research Applications

Electrochemical Properties

BMPTFSI has been studied for its physical and electrochemical properties. Shamsipur et al. (2010) explored its viscosities, thermal stability, surface tension, refractive index, pH, and density, finding a wide electrochemical window that facilitates studies on compounds such as furaldehydes (Shamsipur et al., 2010). This indicates its potential as an electrolyte in various electrochemical applications.

Interaction with Other Compounds

Anantharaj and Banerjee (2011) investigated the interaction of thiophene and pyridine with BMPTFSI using quantum chemical calculations. Their study provided insights into the CH-π interaction in ionic liquid complexes, showing the interactions' energy order and their significance in ionic liquid behavior (Anantharaj & Banerjee, 2011).

Volumetric Behavior

Gaciño et al. (2016) reported on the volumetric behavior of BMPTFSI, including its density across various temperatures and pressures. This research aids in understanding the compound's behavior under different conditions, crucial for its application in diverse environments (Gaciño et al., 2016).

Thermal Stability in Batteries

Research by Bae et al. (2013) highlighted the use of BMPTFSI as a flame-retarding additive in lithium-ion batteries. Their findings showed that BMPTFSI enhances the thermal stability and safety of the batteries, making it a valuable component in energy storage technologies (Bae, Shim, & Kim, 2013).

Interaction with Solvents

Sahin and Ayranci (2019) studied the interactions of BMPTFSI with water and acetonitrile. Their findings provide valuable insights into how BMPTFSI behaves in different solvents, essential for its application in solvent-based processes (Sahin & Ayranci, 2019).

Safety And Hazards

This compound is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor . Personal protective equipment such as dust masks, eyeshields, and gloves should be used .

Future Directions

Ionic liquids like 1-Butyl-1-methylpyrrolidinium tetrafluoroborate have unique properties such as nonvolatility, high thermal stability, and high ionic conductivity . These properties make them promising for applications as electrolytes in lithium/sodium ion batteries and dye-sensitized solar cells . They are also used as media for the synthesis of conducting polymers and intercalation electrode materials .

properties

IUPAC Name

1-butyl-1-methylpyrrolidin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.BF4/c1-3-4-7-10(2)8-5-6-9-10;2-1(3,4)5/h3-9H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCVCJOPLBWQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1(CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049276
Record name 1-Butyl-1-methylpyrrolidinium tetrafluoroborate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-1-methylpyrrolidinium tetrafluoroborate

CAS RN

345984-11-4
Record name 1-Butyl-1-methylpyrrolidinium tetrafluoroborate
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Record name 1-Butyl-1-methylpyrrolidinium tetrafluoroborate
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Record name 1-Butyl-1-methylpyrrolidinium tetrafluoroborate
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Record name 1-BUTYL-1-METHYLPYRROLIDINIUM TETRAFLUOROBORATE
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Synthesis routes and methods

Procedure details

Subsequently, about 24.8 g (0.3 mol) of the obtained N-butyl-N-methylpyrrolidinium bromide and about 32.3 g (0.3 mol) of sodium tetrafluoroborate were dissolved in about 200 mL of acetone, and were then stirred at a temperature of about 25° C. and a pressure of about 1 atm for about 48 hours under a nitrogen atmosphere to form a mixed solution containing sodium bromide. The mixed solution was filtered by a filter paper to remove sodium bromide therefrom to obtain a liquid. Then, the obtained liquid, about 50 mL of dichloromethane, and about 0.5 mL of distilled water were shaken in a separating funnel for about 10 minutes and thus uniformly mixed with each other to form a mixed solution, and then the mixed solution was left at a temperature of about 25° C. and a pressure of about 1 atm for about 48 hours. When the mixed solution was layer-separated in the separating funnel according to a density, the liquid located in a lower portion of the separating funnel was removed, and the liquid located in an upper portion thereof was obtained. These processes were repeatedly conducted three times to obtain a final liquid. The final liquid was left in a vacuum oven at about 35° C. for about 48 hours to further remove water therefrom, thereby obtaining N-butyl-N-methylpyrrolidinium tetrafluoroborate at a yield of about 45%.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
LH Hess, A Balducci - Electrochimica Acta, 2018 - Elsevier
… of 1,2-BC, and the result obtained with these alternative salts in PC, we decide therefore to investigate the behaviour of EDLC containing 1-butyl-1-methylpyrrolidinium tetrafluoroborate (…
Number of citations: 25 www.sciencedirect.com
RA Di Leo, AC Marschilok, KJ Takeuchi, ES Takeuchi - Electrochimica Acta, 2013 - Elsevier
Physical and electrochemical properties of mixtures of ionic liquids based on saturated ring systems with carbonate based solvents were investigated. The conductivity and …
Number of citations: 38 www.sciencedirect.com
L Köps, FA Kreth, A Bothe, A Balducci - Energy Storage Materials, 2022 - Elsevier
… It has been shown that the use of 1‑butyl‑1-methylpyrrolidinium tetrafluoroborate (Pyr 14 BF 4 ) allows the realization of EDLCs operating at 3.2 V and displaying high performance [34], […
Number of citations: 19 www.sciencedirect.com
P Gerlach, R Burges, A Lex-Balducci… - Electrochemical …, 2019 - iopscience.iop.org
… Furthermore we investigated the performance of PTMA in combination with 1-Butyl-1-methylpyrrolidinium-tetrafluoroborate (Pyr 14 BF 4 ) in PC using different concentrations of 1M, 2M …
Number of citations: 0 iopscience.iop.org
J Krummacher, C Schütter, S Passerini… - …, 2017 - Wiley Online Library
… on the salts tetraethylammonium tetrafluroroborate (Et 4 NBF 4 ), tetraethylammonium bis(trifluoromethanesulfonyl)imide (Et 4 NTFSI), 1-butyl-1-methylpyrrolidinium tetrafluoroborate (…
LM Sprunger, WE Acree Jr… - Physics and Chemistry of …, 2010 - Taylor & Francis
… ; triethylsulphonium octylsulphate; triethylsulphonium thiocyanate; 1-butyl-1-methylpyrrolidinium (bis(trifluoromethylsulphonyl)imide; 1-butyl-1-methylpyrrolidinium tetrafluoroborate; 1-…
Number of citations: 19 www.tandfonline.com
R Anantharaj, T Banerjee - AIChE Journal, 2011 - Wiley Online Library
… The simultaneous interaction of thiophene and pyridine with different ionic liquids:1-butyl-1-methylpyrrolidinium tetrafluoroborate([BPYRO][BF 4 ]),1-butyl-1-methylpyrrolidinium …
Number of citations: 93 aiche.onlinelibrary.wiley.com
C Schütter, S Passerini, M Korth, A Balducci - Electrochimica Acta, 2017 - Elsevier
… With the aim to investigate this aspect, in this work we report about the use of CPAME with a different conductive salt, namely 1-butyl-1-methylpyrrolidinium tetrafluoroborate ([Pyr 14 ][BF …
Number of citations: 23 www.sciencedirect.com
M Kumari, UK Singh, I Beg, AM Alanazi… - Journal of Molecular …, 2018 - Elsevier
… , we have shown the effect of cations and anions of three different ionic liquids (ILs); 1-Decyl-3-methylimidazolium chloride [DMIM][Cl], 1-Butyl-1-methylpyrrolidinium tetrafluoroborate […
Number of citations: 34 www.sciencedirect.com
EM Sahin, E Ayranci - Journal of Solution Chemistry, 2019 - Springer
… Two structurally related ILs selected for this purpose are 1-butyl-1-methylpyrrolidinium tetrafluoroborate (BMPYBF 4 ) and 1-butyl-1-methylpiperidinium tetrafluoroborate (BMPIBF 4 ). …
Number of citations: 5 link.springer.com

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